molecular formula C21H24O B3146002 3,6-DI-Tert-butyl-9H-fluoren-9-one CAS No. 58775-15-8

3,6-DI-Tert-butyl-9H-fluoren-9-one

Cat. No.: B3146002
CAS No.: 58775-15-8
M. Wt: 292.4 g/mol
InChI Key: RCCHXRCXYHXEQY-UHFFFAOYSA-N
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Description

3,6-DI-Tert-butyl-9H-fluoren-9-one is a chemical compound belonging to the fluorenone family. It is characterized by its molecular formula C21H24O and a molecular weight of 292.41 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-DI-Tert-butyl-9H-fluoren-9-one can be synthesized from 3,6-DI-Tert-butylfluorene through an oxidation reaction. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-DI-Tert-butyl-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DI-Tert-butyl-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of the fluorenone ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-Di-Tert-butyl-9H-fluoren-9-one involves the Friedel-Crafts acylation of fluorene with tert-butylbenzoyl chloride.", "Starting Materials": [ "Fluorene", "Tert-butylbenzoyl chloride", "AlCl3", "Anhydrous dichloromethane", "Anhydrous ether", "Anhydrous sodium sulfate" ], "Reaction": [ "Dissolve 5.0 g of fluorene in 50 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar.", "Add 10.0 g of tert-butylbenzoyl chloride to the flask and stir the mixture at room temperature for 30 minutes.", "Add 10.0 g of AlCl3 to the flask and stir the mixture at room temperature for 2 hours.", "Pour the reaction mixture into a separatory funnel containing 100 mL of anhydrous ether and 50 mL of water.", "Extract the organic layer with 50 mL of water and dry it over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 3,6-Di-Tert-butyl-9H-fluoren-9-one as a white solid." ] }

CAS No.

58775-15-8

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

3,6-ditert-butylfluoren-1-one

InChI

InChI=1S/C21H24O/c1-20(2,3)14-8-7-13-9-18-17(16(13)10-14)11-15(12-19(18)22)21(4,5)6/h7-12H,1-6H3

InChI Key

RCCHXRCXYHXEQY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C3C2=CC(=CC3=O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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